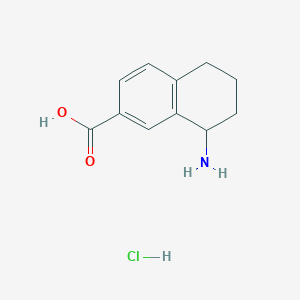![molecular formula C6H5ClN4S2 B3034048 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole CAS No. 134796-35-3](/img/structure/B3034048.png)
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole is a triazole derivative that is of interest due to its potential biological activities. Triazole derivatives are known for their diverse range of biological applications, including their use as COX-2 inhibitors, which can provide anti-inflammatory effects .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of N-sulfonyl-1,2,3-triazoles with thioesters in the presence of a rhodium(II) catalyst. This process results in the formation of β-sulfanyl enamides through a stereoselective mechanism. The reaction proceeds via the generation of an α-imino rhodium carbene complex, followed by nucleophilic addition of the sulfur atom of a thioester onto the carbenoid carbon atom, and subsequent intramolecular migration of the acyl group from the sulfur atom to the imino nitrogen atom .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the possibility of disordered rings as observed in the crystal structure of a similar compound, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole. The crystal structure of such compounds is often stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox nonbonded interactions like F···π and S···C(π) contacts .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The sulfur atoms in these compounds can act as nucleophiles, while the triazole nitrogen atoms can be involved in bonding during reactions. These properties make triazole derivatives suitable for a range of chemical transformations and applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be studied using techniques such as FT-IR spectroscopy. For instance, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione shows a red shift in the NH stretching wavenumber, indicating a weakening of the NH bond. The molecular electrostatic potential (MEP) map of such compounds reveals negative regions localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting possible sites for nucleophilic attack .
The analysis of the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the natural bond orbital (NBO) analysis, provides insights into the reactivity and interaction capabilities of these compounds. Molecular docking studies further support the potential biological activities of triazole derivatives, as they can interact with biological targets through key atoms in their structure .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives involves complex chemical reactions, where molecules like 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole can be intermediates or targets. For instance, cyclization of certain thiosemicarbazides in alkaline or acidic media leads to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, respectively, showcasing the versatility of these compounds in synthetic chemistry (Maliszewska-Guz et al., 2005). The structural diversity of these compounds allows for a wide range of chemical properties and potential applications.
Biological Activities
Compounds related to this compound have been investigated for various biological activities. For instance, some derivatives have been studied for their antimicrobial and antitubercular properties. A series of derivatives synthesized in one study showed significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Shiradkar et al., 2007). Another study synthesized and evaluated triazole and thiadiazole derivatives for cytotoxicity against human cancer cell lines, where some compounds exhibited notable cytotoxic activities, suggesting their potential in cancer research (Shi et al., 2013).
Orientations Futures
The future directions for “3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The discovery and development of more effective and potent compounds is one of the most clinical challenges in modern medicinal chemistry .
Mécanisme D'action
Target of Action
The compound, 3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole, is a heterocyclic compound that contains both a triazole and a thiazole ring . These types of compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Similarly, thiazole compounds have been found in many potent biologically active compounds, suggesting a broad range of potential interactions .
Biochemical Pathways
Compounds containing triazole and thiazole rings have been associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Triazoles are highly soluble in water , and thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with triazole and thiazole compounds , it’s likely that the effects of this compound would depend on the specific biological targets it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, 1,2,3-Triazole has strong stability for thermal and acid conditions . .
Analyse Biochimique
Biochemical Properties
3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can disrupt the cell cycle, leading to cell death in rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects. For example, it may concentrate in the liver and kidneys, where it exerts its therapeutic or toxic effects . The distribution of the compound is influenced by its chemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and regulatory proteins . The localization of the compound can influence its ability to modulate gene expression and cellular processes.
Propriétés
IUPAC Name |
2-chloro-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S2/c7-5-8-1-4(13-5)2-12-6-9-3-10-11-6/h1,3H,2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJCDHZQSZQKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200554 | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134796-35-3 | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134796-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2-Chloro-5-thiazolyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



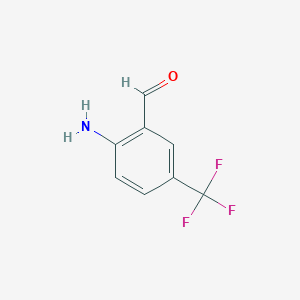
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
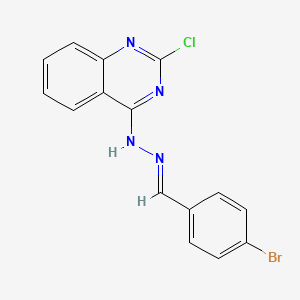
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3033975.png)
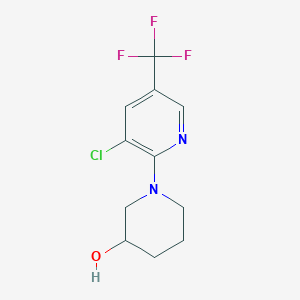
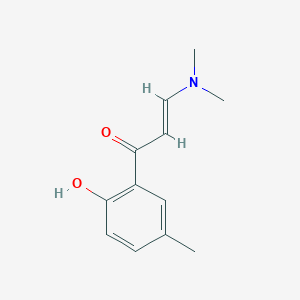

![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)
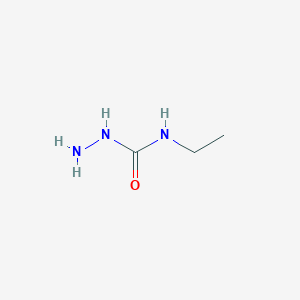
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)

